3-(3-Ethynyl-phenyl)-propionic acid methyl ester
Description
3-(3-Ethynyl-phenyl)-propionic acid methyl ester is a synthetic organic compound characterized by a phenyl ring substituted with an ethynyl group (-C≡CH) at the 3-position, linked to a propionic acid methyl ester moiety. The ethynyl group confers unique reactivity, enabling participation in click chemistry (e.g., Huisgen cycloaddition), though this remains speculative without explicit data .
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
methyl 3-(3-ethynylphenyl)propanoate |
InChI |
InChI=1S/C12H12O2/c1-3-10-5-4-6-11(9-10)7-8-12(13)14-2/h1,4-6,9H,7-8H2,2H3 |
InChI Key |
YRFJHEURDFRZNT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC(=CC=C1)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethynyl-phenyl)-propionic acid methyl ester can be achieved through several synthetic routes. One common method involves the reaction of 3-ethynylaniline with propionic acid and methanol under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(3-Ethynyl-phenyl)-propionic acid methyl ester may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps, such as distillation or recrystallization, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethynyl-phenyl)-propionic acid methyl ester undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction can produce alkanes. Substitution reactions on the phenyl ring can introduce various functional groups, such as nitro or halogen groups.
Scientific Research Applications
3-(3-Ethynyl-phenyl)-propionic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(3-Ethynyl-phenyl)-propionic acid methyl ester involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, such as cycloaddition, which can lead to the formation of new chemical entities. The phenyl ring can also interact with aromatic receptors, influencing biological activity. The ester moiety can undergo hydrolysis to release the corresponding acid, which may further participate in biochemical processes.
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: Electron-Withdrawing Groups (NO₂, Br, Cl): Enhance stability and influence bioactivity. For example, nitro derivatives (e.g., compound 6 in ) from Salegentibacter sp. Chloro-substituted analogs (e.g., ) show selective antiproliferative effects, likely due to enhanced electrophilicity and HDAC inhibition . Hydroxy Groups: Increase polarity and hydrogen-bonding capacity. The 4'-hydroxy derivative () serves as a precursor for antidiabetic agents, leveraging its hydroxyl group for receptor interactions . Ethynyl Group: Unique in enabling alkyne-based reactions (e.g., cycloadditions), though applications remain unexplored in the provided data.
- Biological Activities: Anticancer: The 4-chloro-phenyl derivative () inhibits HCT-116 colon cancer cells (IC₅₀: 0.12 mg/mL) via HSP90/TRAP1 pathways, demonstrating substituent-dependent selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
